molecular formula C11H13N5O B2495098 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide CAS No. 132835-00-8

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B2495098
CAS No.: 132835-00-8
M. Wt: 231.259
InChI Key: QQRCQUWTDHLMKH-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide (CAS 132835-00-8) is a high-purity chemical intermediate with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol . This compound is a key synthon in organic and medicinal chemistry research, particularly valuable for the exploration of novel therapeutic agents. It belongs to the 5-aminopyrazole (5AP) class of compounds, which are extensively investigated as privileged pharmacophores due to their relevance in targeting inflammation, oxidative stress, and tumorigenesis . Researchers utilize this benzyl-substituted carbohydrazide as a versatile building block in the synthesis of complex molecules for pharmaceutical development and biochemical assays. Its structure makes it suitable for developing ligands for various enzymes and receptors, and it serves as a core intermediate in the design of compounds with potential anti-cancer and antioxidant activities . The product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCQUWTDHLMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various electrophiles; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 1-benzyl and 4-carbohydrazide groups differentiate it from analogs like 3-amino-1-benzylpyrazole-4-carbonitrile (cyano substituent) or phenylhydrazinylidene derivatives .

Key Observations :

  • Pharmacological Gaps : Unlike diphenylpyrazole derivatives with confirmed antipyretic and anti-inflammatory activities , the target compound’s biological profile remains uncharacterized in the evidence.
  • Hydrazide Utility : The carbohydrazide group in the target compound may enable derivatization into hydrazones or metal chelators, analogous to pyrazolone phenylhydrazones used in metal complexation .

Physicochemical and Commercial Comparisons

Table 3: Commercial and Physicochemical Data

Compound Name Purity (%) Commercial Availability Key Suppliers
5-Amino-1-benzyl-1H-pyrazole-4-carbohydrazide 95 AK Scientific, EOS Med Chem AK Scientific, EOS Med Chem
3-Amino-1-benzylpyrazole-4-carbonitrile Not reported Hairui Chem Hairui Chem
5-Amino-3-(4-nitrophenyl)-1H-pyrazole Not reported PharmaCompass PharmaCompass

Key Observations :

  • Market Accessibility : The target compound is widely available from suppliers like AK Scientific, suggesting demand in synthetic chemistry workflows .
  • Purity Standards : High purity (95%) indicates suitability for research applications .

Biological Activity

5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits certain kinases, which play a crucial role in cellular signaling pathways by transferring phosphate groups to specific substrates. This inhibition can significantly affect processes such as cell growth and apoptosis.

Cellular Effects

The compound modulates several cellular processes:

  • Cell Growth and Apoptosis : It alters signaling pathways that govern cell proliferation and programmed cell death, potentially leading to therapeutic effects in cancer treatment.
  • Gene Expression : By affecting key signaling pathways, it can modify gene expression profiles, influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity.
  • Interaction with Receptors : It may also interact with various receptors, altering their function and contributing to its biological activity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : These may exhibit beneficial effects such as anti-inflammatory or anticancer activities.
  • High Doses : Conversely, higher doses could lead to adverse effects or toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of related pyrazole derivatives:

CompoundActivityIC50 (µM)Reference
This compoundAntitumor49.85
5-amino-1-(4-chlorophenyl)-1H-pyrazoleAntimicrobialNot specified
5-amino-1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleInduces autophagy in NCI-H460 cellsNot specified

Case Study: Antitumor Activity

A study demonstrated that derivatives of 5-amino-1-benzyl-1H-pyrazole displayed significant antitumor activity against various cancer cell lines. The compound showed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting the compound's bioavailability and efficacy in vivo.

Subcellular Localization

The activity of this compound is also dependent on its localization within the cell. Targeting signals or post-translational modifications can direct it to specific organelles where it may exert its effects more effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of precursors like ethyl acetoacetate with benzyl hydrazine derivatives. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst under reflux conditions (80–100°C) in ethanol yields pyrazole intermediates, which are subsequently treated with hydrazine hydrate to form the carbohydrazide moiety . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to hydrazine), solvent purity (≥99% ethanol), and reaction time (6–12 hours) to improve yields (typically 60–75%) . High-purity grades (≥99.9%) can be achieved via recrystallization from ethanol-water mixtures .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., N-H stretch of carbohydrazide at 3200–3300 cm⁻¹, C=O at 1650–1680 cm⁻¹) .
  • NMR : 1^1H NMR (DMSO-d₆) reveals benzyl protons (δ 4.8–5.2 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and NH₂ signals (δ 8.0–8.5 ppm). 13^13C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carbohydrazide group. Degradation products (e.g., carboxylic acids) are quantified using LC-MS .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Use PyMOL for visualizing binding poses .
  • DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
  • MD Simulations : GROMACS assesses dynamic stability in lipid bilayers or protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. ineffective results)?

  • Methodological Answer : Standardize assays (e.g., CLSI broth microdilution for MIC values) and control variables:

  • Strain Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) reference strains .
  • Solvent Effects : Use DMSO ≤1% v/v to avoid cytotoxicity artifacts .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate if rapid metabolism explains inactivity .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., acylation of the carbohydrazide group)?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the pyrazole NH with Boc anhydride to direct acylation to the carbohydrazide .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) in DCM to enhance acylation efficiency (yields >85%) .
  • Microwave-Assisted Synthesis : Reduce reaction times (10–20 minutes vs. hours) and improve selectivity under controlled temperature (80–100°C) .

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